5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a bromo group at position 3. The carboxamide nitrogen is dual-substituted: one arm connects to a 4-methoxy-7-methylbenzo[d]thiazol-2-yl group, while the other links to a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S2/c1-12-5-6-14(26-2)17-18(12)28-20(23-17)24(11-13-4-3-9-22-10-13)19(25)15-7-8-16(21)27-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQSQZSEIGENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various synthetic routes involving the reaction of benzothiazole derivatives with thiophene carboxamides. The general synthetic pathway includes:
- Formation of Benzothiazole : Starting from 4-methoxy-7-methylbenzo[d]thiazole.
- Amide Formation : Reaction with pyridin-3-ylmethyl amine to form the carboxamide.
- Bromination : Introduction of bromine at the 5-position.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazole-containing compounds have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, certain thiazole derivatives have been reported to have IC50 values less than 1 µg/mL against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine Substitution : The presence of a bromine atom enhances the lipophilicity and biological activity.
- Methoxy Group : The methoxy group on the benzothiazole moiety is crucial for increasing solubility and interaction with biological targets.
- Pyridine Ring : The pyridine moiety contributes to the compound's ability to interact with various biological receptors.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Evaluation : A series of thiazole derivatives were evaluated for their antimicrobial properties against Plasmodium falciparum, demonstrating that modifications in the N-substituent significantly influenced potency and selectivity .
- Cancer Research : Thiazole-based compounds were tested for their cytotoxic effects in vitro, revealing promising results against breast and colon cancer cell lines, with ongoing research aimed at elucidating their mechanisms of action .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazole-containing compounds have demonstrated cytotoxic effects on cancer cell lines. For example, certain thiazole derivatives have been reported to have IC50 values less than 1 µg/mL against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine Substitution : Enhances lipophilicity and biological activity.
- Methoxy Group : Increases solubility and interaction with biological targets.
- Pyridine Ring : Contributes to the compound's ability to interact with various biological receptors.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Evaluation : A series of thiazole derivatives were assessed for their antimicrobial properties against Plasmodium falciparum, revealing that modifications in the N-substituent significantly influenced potency and selectivity .
- Cancer Research : Thiazole-based compounds were tested for their cytotoxic effects in vitro, showing promising results against breast and colon cancer cell lines. Ongoing research aims to elucidate their mechanisms of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
N-(4-Methylpyridin-2-Yl)Thiophene-2-Carboxamide Derivatives
- Structure : Shares the thiophene-2-carboxamide core but lacks the benzo[d]thiazole and pyridin-3-ylmethyl groups. Instead, it has a simpler 4-methylpyridin-2-yl substituent.
- Activity : These derivatives exhibit antibacterial properties. For example, 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3) was synthesized in 80% yield and serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate analogs with aryl boronic acids. These analogs show moderate to good yields (35–84%) but lack detailed potency data .
- Key Difference : The absence of the benzo[d]thiazole moiety likely reduces target selectivity compared to the target compound.
ML293 (N-(4-Methoxy-7-Methylbenzo[d]Thiazol-2-Yl)Isonicatinamide)
- Structure : Retains the 4-methoxy-7-methylbenzo[d]thiazol-2-yl group but replaces the thiophene-carboxamide with an isonicotinamide group.
- Activity : ML293 is a potent M4 muscarinic acetylcholine receptor positive allosteric modulator (EC₅₀ = 1.3 µM) with high selectivity over other acetylcholine receptor subtypes. It exhibits excellent pharmacokinetics, including low clearance (11.6 mL/min/kg) and significant brain penetration (brain:plasma ratio = 0.85) .
- Key Difference : The thiophene-bromo-carboxamide in the target compound may enhance stability or alter binding kinetics compared to ML293’s isonicotinamide group.
5-Nitro-N-(4-(Trifluoromethyl)Pyridin-2-Yl)Thiazol-2-Yl)Thiophene-2-Carboxamide (Compound 17)
- Structure : Features a nitro-substituted thiophene carboxamide and a 4-(trifluoromethyl)pyridin-2-yl-thiazol-2-amine group.
- Activity: Demonstrates narrow-spectrum antibacterial activity, though mechanistic details (e.g., EC₅₀) are unspecified.
- Key Difference : The bromo substituent in the target compound may offer distinct electronic or steric effects compared to the nitro group.
5-Bromo-N-(4-Ethoxybenzo[d]Thiazol-2-Yl)-N-(Pyridin-2-Ylmethyl)Thiophene-2-Carboxamide
- Structure : Nearly identical to the target compound but substitutes the 4-methoxy group with 4-ethoxy and the pyridin-3-ylmethyl with pyridin-2-ylmethyl.
- Activity : While pharmacological data are unavailable, the ethoxy group may alter lipophilicity and metabolic stability compared to the methoxy variant .
Structural-Activity Relationship (SAR) Insights
Benzo[d]Thiazole Modifications
- The 4-methoxy and 7-methyl groups on the benzo[d]thiazole are critical for activity. Removal of these groups (e.g., Compound 50 in ) results in loss of potency .
- Replacement with thiazolo[5,4-b]pyridine or saturated pyran groups also abolishes activity, highlighting the necessity of the benzo[d]thiazole scaffold .
Pyridine and Amide Variations
- The pyridin-3-ylmethyl group in the target compound may enhance CNS penetration compared to pyridin-2-yl or pyridin-4-yl analogs (e.g., ML293’s 4-pyridyl group).
- Amide-to-urea substitutions (e.g., Compound 29 in ) lead to complete loss of activity, underscoring the importance of the carboxamide linker .
Thiophene Substitutions
- Bromo at position 5 likely improves stability and binding affinity compared to nitro or unsubstituted thiophenes (see vs. 3).
Comparative Data Table
Preparation Methods
Synthesis of 4-Methoxy-7-Methylbenzo[d]thiazol-2-Amine
Step 1 : Methylation and Methoxylation
2-Amino-4-methylphenol (10 mmol) undergoes Friedel-Crafts methylation using methyl chloride (12 mmol) and AlCl₃ (15 mmol) in dichloromethane at 0°C. The product, 2-amino-4-methyl-5-methoxyphenol, is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Step 2 : Cyclization to Benzo[d]thiazole
The intermediate (8 mmol) reacts with thiourea (10 mmol) in the presence of H₂SO₄ (concentrated) at 120°C for 4 hours. The reaction forms the benzo[d]thiazole ring, yielding 4-methoxy-7-methylbenzo[d]thiazol-2-amine (68% yield).
Analytical Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- HRMS : m/z 211.08 [M+H]⁺ (calculated for C₉H₁₀N₂OS: 210.05).
Preparation of Pyridin-3-Ylmethylamine
Pyridin-3-ylmethylamine is synthesized via reductive amination:
Step 1 : Aldehyde Formation
Pyridine-3-carbaldehyde (10 mmol) is treated with ammonium acetate (12 mmol) and sodium cyanoborohydride (15 mmol) in methanol at 25°C for 12 hours. The crude product is purified via distillation under reduced pressure (85% yield).
Step 2 : Amine Protection
The primary amine is protected as a Boc derivative using di-tert-butyl dicarbonate (12 mmol) and DMAP (0.5 mmol) in THF (50 mL) at 0°C.
Amide Bond Formation
The final assembly employs a two-step coupling strategy to address steric hindrance at the tertiary amide nitrogen:
Coupling with 4-Methoxy-7-Methylbenzo[d]thiazol-2-Amine
5-Bromothiophene-2-carboxylic acid (5 mmol) is activated with HATU (6 mmol) and DIPEA (10 mmol) in DMF (20 mL) at 0°C. 4-Methoxy-7-methylbenzo[d]thiazol-2-amine (5 mmol) is added, and the reaction proceeds at 25°C for 6 hours. The intermediate, 5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, is isolated via silica gel chromatography (72% yield).
N-Alkylation with Pyridin-3-Ylmethylamine
The secondary amide (3 mmol) reacts with pyridin-3-ylmethylamine (4 mmol) in the presence of K₂CO₃ (6 mmol) and tetrabutylammonium iodide (1 mmol) in acetonitrile at 60°C for 8 hours. The tertiary amide product is obtained after recrystallization (ethanol) in 65% yield.
Optimization and Challenges
Regioselectivity in Bromination
Electrophilic bromination of thiophene-2-carboxylic acid requires precise temperature control to avoid di- or tri-substituted byproducts. Kinetic studies indicate that maintaining the reaction at 80°C suppresses para-bromination.
Amide Coupling Efficiency
HATU-mediated coupling achieves higher yields (72%) compared to EDC/HOBt (58%) due to enhanced activation of the carboxylic acid. Steric effects during N-alkylation are mitigated by using a polar aprotic solvent (acetonitrile) and phase-transfer catalyst (TBAI).
Analytical Characterization
¹H NMR (500 MHz, CDCl₃):
- δ 8.51 (d, J = 4.5 Hz, 1H, Py-H),
- 8.32 (s, 1H, Thiophene-H),
- 7.89 (d, J = 8.0 Hz, 1H, Bz-H),
- 4.92 (s, 2H, NCH₂Py),
- 3.91 (s, 3H, OCH₃),
- 2.44 (s, 3H, CH₃).
HRMS : m/z 503.02 [M+H]⁺ (calculated for C₂₀H₁₇BrN₄O₂S₂: 502.99).
Comparative Methodologies
| Parameter | HATU/DIPEA | EDC/HOBt |
|---|---|---|
| Yield | 72% | 58% |
| Reaction Time | 6 hours | 12 hours |
| Byproduct Formation | <5% | 15% |
Q & A
Basic: What are the optimal synthetic routes for 5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Thiophene-2-carboxamide derivatives are often synthesized via nucleophilic substitution or condensation between brominated thiophene precursors and functionalized benzothiazole/pyridine moieties. For example, refluxing in ethanol with anhydrous sodium acetate as a base can yield intermediates (e.g., 76% yield for similar thiazole derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol/water mixtures are preferred for crystallization to achieve high purity (melting points 160–204°C reported for analogs) .
- Purification : Column chromatography or recrystallization from ethanol/DMF is critical to isolate the final product with >95% purity .
Intermediate: How can spectroscopic techniques confirm the molecular structure of this compound?
Answer:
A combination of methods is required:
- 1H/13C NMR : Assign peaks for diagnostic groups like the methoxy (δ ~3.8 ppm), pyridinyl protons (δ 7.0–8.5 ppm), and thiophene carbons (δ 120–140 ppm). highlights detailed NMR assignments for benzothiazole-thiophene hybrids .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S-C (650–750 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) : Look for molecular ion peaks (e.g., m/z 493.4 for C22H17BrN6OS analogs) and fragmentation patterns consistent with bromine isotopes .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
Key SAR strategies include:
- Substitution patterns : Bromine at the thiophene position enhances electrophilic reactivity, while methoxy groups on benzothiazole improve metabolic stability. Dual bromine substitution (as in ) increases enzyme-binding selectivity .
- Heterocycle modifications : Replacing pyridine with triazole () or adding trifluoromethyl groups () can optimize lipophilicity and target affinity.
- Bioisosteric replacements : Substituting thiophene with triazolopyrimidine () or thiadiazole () may enhance antitumor or antimicrobial activity .
Advanced: How should researchers address contradictions in biological assay data for this compound?
Answer:
Methodological considerations include:
- Assay standardization : Ensure consistent enzyme concentrations (e.g., deubiquitylating enzymes in ) and buffer conditions (pH 7.4 vs. 6.8 can alter activity) .
- Cross-validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). notes that thiazole derivatives may show anticonvulsant activity in vivo but not in vitro due to metabolite interactions .
- Structural analogs : Test compounds with incremental modifications (e.g., replacing 4-methoxy with 3,4-dimethoxy groups) to isolate contributing factors .
Intermediate: What analytical methods are suitable for assessing purity and stability during storage?
Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to detect impurities (<0.5% threshold). reports retention times for thiazole-carboxamide analogs .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >180°C for stable crystalline forms) .
- Light sensitivity tests : Store in amber vials if UV-Vis spectra () indicate photodegradation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., deubiquitylating enzymes in ). Focus on hydrogen bonds with pyridine nitrogen and hydrophobic interactions with bromothiophene .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. highlights the role of trifluoromethyl groups in stabilizing π-π stacking .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5 for C22H17BrN6OS) and CYP450 inhibition risks .
Basic: What are the critical safety considerations for handling this compound?
Answer:
- Toxicity screening : Conduct Ames tests for mutagenicity ( notes thiadiazole derivatives require caution) .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy from bromine and thiophene .
- Waste disposal : Neutralize acidic/basic byproducts before incineration, as recommended for halogenated heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
